3-Oxo-11-methoxytabersonine

Beschreibung

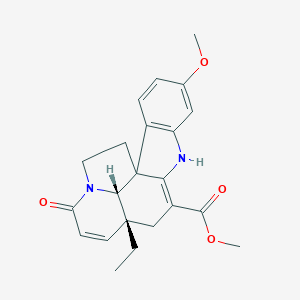

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (12R,19S)-12-ethyl-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-4-21-8-7-17(25)24-10-9-22(20(21)24)15-6-5-13(27-2)11-16(15)23-18(22)14(12-21)19(26)28-3/h5-8,11,20,23H,4,9-10,12H2,1-3H3/t20-,21-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVYAIAFWAUMLF-LGTSYYJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3C4([C@H]1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908017 | |

| Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102719-84-6 | |

| Record name | 3-Oxo-11-methoxytabersonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Plant Sources and Biogeographical Distribution

3-Oxo-11-methoxytabersonine has been identified as a natural constituent of Melodinus axillaris, a plant belonging to the Apocynaceae family. nih.gov This family, commonly known as the dogbane family, is renowned for producing a rich diversity of indole (B1671886) alkaloids. nih.govresearchgate.net Melodinus axillaris is a source of numerous other related alkaloids, including scandine, melodinine W2, and various tabersonine (B1681870) derivatives like 3-oxotabersonine and 11-methoxytabersonine. nih.gov The co-occurrence of these compounds suggests a shared biosynthetic pathway within the plant.

Beyond Melodinus axillaris, this compound has also been reported in Alstonia yunnanensis, another genus within the Apocynaceae family. t27.ir The presence of this specific alkaloid across different genera within the same family highlights the chemotaxonomic relationships among these plants. Other genera in the Apocynaceae family, such as Voacanga and Tabernaemontana, are also known sources of various tabersonine-derived alkaloids. google.comresearchgate.net

| Plant Source | Family | Compound Confirmed |

| Melodinus axillaris | Apocynaceae | This compound |

| Alstonia yunnanensis | Apocynaceae | This compound |

Advanced Extraction Techniques for Alkaloids

The isolation of this compound from plant matrices relies on established and emerging extraction techniques designed to efficiently separate alkaloids from other phytochemicals. The choice of method depends on the polarity of the target compound and the desire to use environmentally sustainable practices.

Traditional solvent-based extraction remains a cornerstone of natural product isolation. The process typically begins with the air-drying and powdering of plant material (e.g., leaves, roots) to increase the surface area for solvent penetration.

A common procedure involves an acid-base extraction. The powdered plant material is first treated with an acidic aqueous solution (e.g., hydrochloric or sulfuric acid), which protonates the nitrogen-containing alkaloids, converting them into their salt forms. These alkaloid salts are soluble in the aqueous phase, which is then separated from lipophilic and neutral compounds by partitioning with an organic solvent like petroleum ether. The acidic aqueous extract is subsequently basified (e.g., with ammonium (B1175870) hydroxide) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water. A final extraction with a chlorinated solvent like chloroform (B151607) is then used to isolate the crude alkaloid mixture.

In response to environmental concerns, green extraction techniques that reduce solvent consumption and energy usage are gaining prominence. These methods offer sustainable alternatives to conventional approaches.

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing solvent penetration. This process accelerates extraction time and often improves yield compared to traditional maceration.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly. This localized heating increases the internal pressure within plant cells, causing them to rupture and release their contents into the solvent, leading to shorter extraction times and reduced solvent use.

Supercritical Fluid Extraction (SFE): SFE often uses carbon dioxide (CO₂) above its critical temperature and pressure, where it behaves as a supercritical fluid with properties of both a liquid and a gas. This non-toxic and inert solvent can efficiently extract non-polar to moderately polar compounds. The selectivity of SFE can be modified by adding co-solvents like ethanol (B145695).

| Extraction Technique | Principle | Key Advantages |

| Acid-Base Extraction | Manipulates pH to alter alkaloid solubility in aqueous vs. organic solvents. | Highly selective for alkaloids; well-established and effective. |

| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Reduced extraction time; increased efficiency; lower temperatures. |

| Microwave-Assisted (MAE) | Employs microwave energy for rapid, targeted heating of the sample. | Very fast; reduced solvent consumption; higher yields. |

| Supercritical Fluid (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as a tunable and clean solvent. | Environmentally friendly (green solvent); highly selective; solvent-free final product. |

Chromatographic Separation Strategies

Following initial extraction, the resulting crude alkaloid mixture is a complex blend of structurally similar compounds. The purification of this compound necessitates the use of various high-resolution chromatographic techniques.

The separation process often begins with Column Chromatography (CC) using stationary phases like silica (B1680970) gel or alumina. A gradient elution system, where the polarity of the mobile phase is gradually increased, is employed to separate the alkaloids into fractions based on their differing polarities and affinities for the stationary phase.

For finer separation, High-Performance Liquid Chromatography (HPLC) is indispensable. Reversed-phase HPLC (RP-HPLC) is particularly common for alkaloid purification. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the alkaloids and the stationary phase. The elution of basic compounds like alkaloids is often improved by adding modifiers such as formic acid or ammonium acetate (B1210297) to the mobile phase to ensure sharp, symmetrical peaks. The fractions are collected and analyzed, often using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the structure and purity of the isolated this compound.

Liquid-Liquid Partitioning and Column Chromatography

The initial stages of isolating Aspidosperma-type alkaloids like this compound from crude plant extracts typically involve acid-base liquid-liquid partitioning. This classical technique exploits the basic nature of the nitrogen atoms within the alkaloid structure. The crude extract, often obtained by maceration of plant material in a solvent like ethanol, is first acidified. This protonates the alkaloids, rendering them soluble in the aqueous phase. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous phase is basified, often with ammonium hydroxide, to deprotonate the alkaloids, making them soluble in a non-polar organic solvent like chloroform or dichloromethane (B109758). This process effectively concentrates the total alkaloid fraction researchgate.netnih.gov.

Following partitioning, the concentrated alkaloid fraction is subjected to column chromatography for further separation. This technique separates compounds based on their differential adsorption to a stationary phase. For Aspidosperma alkaloids, common stationary phases include aluminum oxide and silica gel. Elution is performed using a gradient of solvents with increasing polarity. For instance, a total alkaloid fraction from Aspidosperma pyrifolium was successfully fractionated using medium pressure chromatography on an aluminum oxide column with a hexane (B92381) and methanol gradient mdpi.com. Another approach involves using silica gel with solvent systems such as dichloromethane and acetone (B3395972) researchgate.net.

| Technique | Stationary Phase | Mobile Phase System | Purpose |

| Acid-Base Partitioning | N/A | Acidic Water / Chloroform, then Basic Water / Chloroform | To concentrate the total alkaloid fraction from the crude extract. researchgate.net |

| Column Chromatography | Aluminum Oxide | Hexane / Methanol (increasing polarity gradient) | To separate the total alkaloid fraction into simpler fractions. mdpi.com |

| Column Chromatography | Silica Gel | Dichloromethane / Acetone | To purify fractions containing oxindole (B195798) alkaloids. researchgate.net |

High-Resolution Liquid Chromatography (HPLC) for Purification

High-Resolution Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative formats, is an indispensable tool for the final purification of this compound from the enriched fractions obtained via column chromatography. Reversed-phase HPLC is the most common modality for this purpose.

In this technique, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol researchgate.netnih.gov. To improve the peak shape and resolution of basic compounds like alkaloids, a modifier is frequently added to the mobile phase. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are common, as they protonate the alkaloids and minimize undesirable interactions with the stationary phase mdpi.comnih.govmdpi.com. Separation is achieved by running a gradient, where the proportion of the organic solvent is gradually increased, eluting compounds in order of increasing hydrophobicity mdpi.comnih.gov. The effluent is monitored by a UV detector, and the fractions corresponding to the desired compound are collected nih.gov.

| Column Type | Mobile Phase Composition | Mode | Target Alkaloids |

| Reversed-Phase C18 | Acetonitrile / Water with 0.2% Trifluoroacetic Acid (TFA) | Gradient | Monoterpenic indole alkaloids from Aspidosperma pyrifolium. mdpi.com |

| Reversed-Phase C18 | Acetonitrile / Water with 0.1% Formic Acid (HCOOH) | Gradient | Alkaloids from Picrasma quassiodes. nih.gov |

| Preparative C18 | Methanol / Water | Isocratic/Gradient | Indole alkaloids from various plant extracts. researchgate.net |

Thin-Layer Chromatography (TLC) for Preliminary Analysis

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and essential analytical method throughout the isolation process. It is primarily used to monitor the progress of separations and to identify which fractions from column chromatography contain the compounds of interest pnrjournal.com.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica gel. The plate is then developed in a sealed chamber containing a specific solvent system. The solvent moves up the plate by capillary action, and the components of the sample mixture separate based on their affinity for the stationary phase versus the mobile phase. For Aspidosperma alkaloids, various solvent systems can be employed, often consisting of a mixture of a relatively non-polar solvent (like chloroform or ethyl acetate) and a more polar solvent (like methanol or acetone) pnrjournal.com. After development, the separated spots are visualized, commonly under UV light (at 254 nm or 366 nm) or by spraying with a chemical reagent (like Dragendorff's reagent) that reacts with alkaloids to produce a colored spot. The retention factor (Rf value) of each spot is calculated to help in the identification of compounds.

Comprehensive Isolation Protocols for Aspidosperma-Type Alkaloids

A comprehensive protocol for the isolation of an Aspidosperma-type alkaloid such as this compound is a systematic, multi-stage process that integrates the aforementioned techniques.

Extraction : The process begins with the extraction of dried and powdered plant material (e.g., stem bark, leaves) with a solvent such as ethanol or methanol mdpi.com.

Acid-Base Partitioning : The resulting crude extract is then subjected to liquid-liquid partitioning. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent (e.g., chloroform) to remove non-alkaloidal compounds. The pH of the aqueous layer is then raised with a base (e.g., NH₄OH) to approximately 10, and the alkaloids are extracted back into an organic solvent researchgate.net.

Column Chromatography : The concentrated total alkaloid fraction is then separated by column chromatography. This step yields multiple fractions of varying complexity. For example, a protocol for Aspidosperma pyrifolium alkaloids used medium pressure chromatography on aluminum oxide with a hexane-methanol gradient to produce 48 distinct fractions mdpi.com.

TLC and HPLC Analysis : Each fraction is analyzed by TLC and analytical HPLC to determine its composition. Fractions with similar profiles or containing the target compound are pooled together mdpi.com.

Preparative HPLC Purification : The pooled, enriched fractions are subjected to one or more rounds of preparative or semi-preparative HPLC. A typical setup would use a C18 column with a water/acetonitrile or water/methanol mobile phase containing an acidic modifier like TFA or formic acid mdpi.comnih.gov. Fractions are collected and analyzed for purity.

Structural Elucidation : Finally, the structure of the pure, isolated compound is confirmed using spectroscopic methods, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy mdpi.com.

This systematic approach, combining extraction, partitioning, and multiple chromatographic steps, is essential for navigating the chemical complexity of plant extracts to isolate pure Aspidosperma-type alkaloids for further study.

Biosynthetic Pathways and Enzymatic Transformations

General Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis Overview

Monoterpenoid indole alkaloids are a large and diverse class of natural products, with over 4,100 known compounds. wikipedia.org They are predominantly produced by plants in families such as Apocynaceae, Loganiaceae, and Rubiaceae. The biosynthesis of these alkaloids is a convergence of two major metabolic routes: the shikimate pathway, which provides the indole moiety, and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the monoterpenoid component. universiteitleiden.nl

The foundational step in MIA biosynthesis is the condensation of two key precursors: tryptamine (B22526) and secologanin (B1681713). researchgate.netresearchgate.net Tryptamine, which forms the indole part of the alkaloid, is derived from the aromatic amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). researchgate.netresearchgate.net

The second precursor, secologanin, provides the terpenoid moiety. universiteitleiden.nl Its synthesis begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These are used to form the C10 monoterpene geraniol, which then undergoes a series of enzymatic conversions to yield secologanin. researchgate.netresearchgate.net The stereospecific condensation of tryptamine and secologanin is catalyzed by strictosidine (B192452) synthase, producing strictosidine, the central intermediate from which all other MIAs are derived. wikipedia.orgresearchgate.net

In plants, the biosynthesis of the monoterpenoid precursor secologanin occurs via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. universiteitleiden.nlresearchgate.net This pathway was confirmed to be the major route for secologanin biosynthesis in Catharanthus roseus through 13C labeling experiments. universiteitleiden.nl The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, a reaction catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is considered a rate-limiting enzyme. nih.gov This initial step produces 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov A series of seven enzymatic steps ultimately yields IPP and DMAPP, the building blocks for all isoprenoids, including the monoterpenes that form secologanin. universiteitleiden.nlnih.gov

The indole ring of tryptophan, and consequently of all MIAs, originates from the shikimate pathway. universiteitleiden.nlwikipedia.org A key branch point in this pathway is the compound chorismate. universiteitleiden.nl The enzyme anthranilate synthase (AS) converts chorismate to anthranilate, committing it to the tryptophan branch. universiteitleiden.nlnih.gov The indole biosynthetic pathway proceeds through several intermediates, including N-(5-phosphoribosyl)anthranilate and indole-3-glycerol phosphate, which is then converted to indole. nih.govd-nb.info Finally, indole is coupled with serine to form the amino acid tryptophan. nih.gov This tryptophan then serves as the direct precursor for the tryptamine moiety of MIAs. researchgate.net

Specific Enzymatic Steps in Tabersonine (B1681870) and 11-Methoxytabersonine Metabolism

Tabersonine is a key intermediate in the biosynthesis of several important MIAs, including vindoline (B23647). The conversion of tabersonine to 11-methoxytabersonine (also known as 16-methoxytabersonine) involves two critical enzymatic modifications. These steps are part of a longer pathway that occurs in the leaves of plants like Catharanthus roseus. nih.govnih.gov

The first dedicated step in the conversion of tabersonine is its hydroxylation at the C-16 position, a reaction catalyzed by the enzyme Tabersonine 16-Hydroxylase (T16H). nih.govnih.gov This reaction produces 16-hydroxytabersonine and is a crucial initiating step for vindoline synthesis. nih.govnih.gov

Research has identified two distinct T16H isoforms encoded by different genes in C. roseus. nih.govoup.com

T16H1 (CYP71D12): This isoform's expression is primarily restricted to flowers and undifferentiated cells. nih.govresearchgate.net

T16H2 (CYP71D351): This is the key isoform active in the leaves, where vindoline biosynthesis predominantly occurs. nih.govnih.govuniprot.org Its expression profile matches that of other vindoline biosynthetic genes, peaking in young leaves. nih.govoup.com The mRNA for T16H2 is specifically located in the leaf epidermis. nih.govresearchgate.net

Both enzymes are cytochrome P450 monooxygenases that exhibit high affinity for tabersonine and have narrow substrate specificity. nih.govoup.comuniprot.org The down-regulation of T16H2 has been shown to reduce vindoline accumulation, confirming its essential role in the foliar pathway. nih.gov

| Substrate | Enzyme | Product | Enzyme Commission (EC) Number |

|---|---|---|---|

| Tabersonine | Tabersonine 16-hydroxylase 2 (T16H2) | 16-Hydroxytabersonine | 1.14.14.103 uniprot.org |

Following hydroxylation, the second step is the methylation of the newly added hydroxyl group. This reaction is catalyzed by S-adenosyl-L-methionine-dependent 16-hydroxytabersonine O-methyltransferase (16OMT). nih.govpnas.org The enzyme transfers a methyl group from S-adenosyl-L-methionine to the 16-hydroxyl group of 16-hydroxytabersonine, forming 16-methoxytabersonine (11-methoxytabersonine). nih.govmpg.de

This O-methyltransferase is highly specific for its substrate, 16-hydroxytabersonine, and shows no activity with tabersonine or other related alkaloids. nih.govuniprot.org Like T16H2, 16OMT is predominantly expressed in the epidermis of leaves, providing compelling evidence that the initial steps of the vindoline biosynthetic pathway are localized to this specific cell layer. nih.govuniprot.org In Vinca minor, a homologous enzyme, Vm16OMT, has been identified that can also methylate 16-hydroxylated derivatives of tabersonine. mpg.de Recent studies have also identified a second 16OMT isoform in C. roseus, suggesting a potential evolutionary link between alkaloid and flavonoid metabolism. colab.ws

| Substrates | Enzyme | Products | Enzyme Commission (EC) Number |

|---|---|---|---|

| 16-Hydroxytabersonine, S-adenosyl-L-methionine | 16-Hydroxytabersonine O-methyltransferase (16OMT) | 16-Methoxytabersonine, S-adenosyl-L-homocysteine | 2.1.1.94 uniprot.org |

Proposed Biosynthetic Route to 3-Oxo-11-methoxytabersonine

The formation of the 3-oxo group on the tabersonine ring system is a critical part of a seven-step enzymatic cascade that converts tabersonine into vindoline. nih.govnih.gov This pathway begins with two key modifications to the tabersonine molecule before the crucial oxidation at the C-3 position. First, tabersonine is hydroxylated at the 16-position by tabersonine-16-hydroxylase (T16H2), and this is followed by methylation by 16-O-methyltransferase (16OMT) to produce 16-methoxytabersonine. nih.gov This intermediate is the direct substrate for the subsequent oxidative transformations.

The key enzyme responsible for the oxidation at the C-3 position is tabersonine 3-oxygenase (T3O) , also known as CYP71D1V2. pnas.orggenome.jp T3O is a cytochrome P450-dependent monooxygenase that catalyzes the oxidation of 16-methoxytabersonine. expasy.orgqmul.ac.uk The reaction is not a simple hydroxylation but rather an epoxidation across the 2,3-double bond of the indole nucleus. rsc.orgsci-hub.se

The resulting epoxide intermediate is highly unstable. pnas.orgqmul.ac.uk In the native biosynthetic pathway, this epoxide is immediately reduced by the subsequent enzyme, tabersonine 3-reductase (T3R). nih.gov The coupled action of T3O and T3R is essential; if T3R is absent, the epoxide intermediate cannot be used by the reductase and instead rearranges into other products, highlighting the need for a concerted reaction mechanism. pnas.orgrsc.org This two-step process effectively achieves a net hydration across the double bond, leading to the formation of (3R)-3-hydroxy-16-methoxy-1,2-didehydro-2,3-dihydrotabersonine. qmul.ac.uk While this compound has been isolated from natural sources, its direct enzymatic formation via a specific oxygenase acting on 11-methoxytabersonine follows a parallel logic to the well-documented T3O activity in the vindoline pathway. researchgate.netnih.gov

Stereochemistry is a defining feature of MIA biosynthesis. The entire class of over 2,000 MIAs originates from a single precursor, strictosidine, which is exclusively produced with a 3S stereochemistry by the enzyme strictosidine synthase. biorxiv.org While many subsequent alkaloids retain this configuration, a number of important compounds, including intermediates on the path to vindoline, require an inversion of this stereocenter. biorxiv.org

The enzymatic duo of T3O and T3R is a prime example of such a stereochemical gate. They work in concert to convert 16-methoxytabersonine into a product with a 3R configuration. qmul.ac.uk This inversion from the foundational 3S stereochemistry is critical for the correct three-dimensional structure required for downstream enzymatic reactions and for the ultimate biological activity of the final products. The substrate specificity of enzymes in these pathways is often strictly limited to a single enantiomer. For instance, separate, enantiomer-specific biosynthetic routes exist for (+)-vincadifformine and (-)-tabersonine derivatives in C. roseus, each involving distinct hydroxylase enzymes that act only on the correct stereoisomer. sci-hub.sesci-hub.se This demonstrates that the stereochemical outcome of each biosynthetic step is tightly controlled.

Genetic and Molecular Basis of Biosynthesis in Alkaloid-Producing Plants

The intricate biosynthesis of MIAs is underpinned by a complex network of genetic regulation. The genes encoding the seven enzymes that convert tabersonine to vindoline in C. roseus have all been identified, including T3O and T3R. pnas.orgnih.govnih.gov The expression of these genes is precisely controlled by a hierarchy of transcription factors (TFs) and is responsive to developmental and environmental cues like light and phytohormones. researchgate.netoup.comcapes.gov.br

Several families of TFs are known to regulate the MIA pathway:

AP2/ERF family : Proteins like the Octadecanoid-responsive Catharanthus AP2-domain proteins (ORCAs) are key activators of early pathway genes. universiteitleiden.nlaminer.org

bHLH family : Factors such as CrMYC2 act upstream of the ORCAs in the jasmonate signaling cascade, while BIS1 and BIS2 activate genes in the upstream iridoid portion of the pathway. universiteitleiden.nl

GATA and WRKY families : These TFs are also crucial. CrGATA1, for example, has been identified as a regulator of light-induced vindoline biosynthesis. universiteitleiden.nloup.com

Gene expression is also spatially organized. In C. roseus leaves, the early steps of vindoline biosynthesis, including the reactions catalyzed by T16H2 and 16OMT, occur in the epidermis. In contrast, the final enzymes of the pathway, D4H and DAT, are primarily active in specialized idioblast and laticifer cells within the leaf mesophyll. pnas.org This spatial separation necessitates the transport of intermediates between different cell types. The power of modern molecular biology has been demonstrated by the successful reconstruction of the entire seven-step pathway from tabersonine to vindoline in baker's yeast (Saccharomyces cerevisiae), a project that required the co-expression of all seven plant enzymes. pnas.orgnih.gov

Table 1: Key Enzymes in the Vindoline Biosynthetic Pathway Post-Tabersonine

| Enzyme | Abbreviation | Gene Name | Function |

|---|---|---|---|

| Tabersonine 16-hydroxylase | T16H2 | CYP71D12 | Hydroxylates tabersonine at the C-16 position. nih.gov |

| 16-hydroxytabersonine 16-O-methyltransferase | 16OMT | 16OMT | Methylates 16-hydroxytabersonine to form 16-methoxytabersonine. nih.gov |

| Tabersonine 3-oxygenase | T3O | CYP71D1V2 | Oxidizes 16-methoxytabersonine to an unstable epoxide intermediate. pnas.orgqmul.ac.uk |

| Tabersonine 3-reductase | T3R | T3R | Reduces the epoxide to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine. pnas.orgnih.gov |

| N-methyltransferase | NMT | NMT | Methylates the indole nitrogen. nih.gov |

| Desacetoxyvindoline 4-hydroxylase | D4H | D4H | Hydroxylates the molecule at the C-4 position. nih.govoup.com |

| Deacetylvindoline 4-O-acetyltransferase | DAT | DAT | Performs the final acetylation step to produce vindoline. nih.govnih.gov |

Chemoenzymatic Approaches to Alkaloid Synthesis and Deracemization

The complexity and stereochemical challenges of MIA structures make their total chemical synthesis difficult and expensive. Chemoenzymatic synthesis, which combines the precision of biological catalysts (enzymes) with the flexibility of traditional organic chemistry, offers a powerful alternative. mdpi.comnumberanalytics.comacs.org This approach leverages the high regio- and stereoselectivity of enzymes to perform difficult transformations on complex intermediates. mdpi.com

The production of vindoline and its precursors is a prime candidate for such strategies. Engineered yeast strains expressing the entire vindoline biosynthetic pathway are a testament to the potential of harnessing biological systems for complex molecule production. researchgate.netresearchgate.net These microbial cell factories can convert simple sugars or fed precursors into high-value alkaloids, bypassing the need for plant extraction. numberanalytics.comresearchgate.net

A related challenge in alkaloid synthesis is controlling stereochemistry. Many chemical syntheses produce a racemic mixture (an equal mix of both enantiomers), but typically only one enantiomer has the desired biological activity. Deracemization is any process that converts a racemate into a single, pure enantiomer, achieving a theoretical yield of 100%. researchgate.netacs.org Biocatalytic deracemization often employs enzymes like monoamine oxidases (MAOs), which can selectively oxidize one amine enantiomer. nih.gov The resulting intermediate can then be non-selectively reduced back to the amine, leading to an enrichment of the non-reactive enantiomer over time. nih.govwhiterose.ac.uk Such techniques are highly appealing for the industrial production of chiral alkaloids, offering a green and efficient route to enantiomerically pure pharmaceuticals. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-oxotabersonine |

| Ajmalicine |

| Catharanthine (B190766) |

| Deacetylvindoline |

| Desacetoxyvindoline |

| 16-methoxytabersonine |

| 16-methoxy-2,3-dihydro-3-hydroxytabersonine |

| Monoterpenoid Indole Alkaloids (MIAs) |

| Reserpine |

| Strictosidine |

| Tabersonine |

| Vinblastine (B1199706) |

| Vincristine |

| Vindoline |

| Vindorosine |

Chemical Synthesis and Structural Derivatization

Total Synthesis Strategies for Aspidosperma Alkaloids

The Aspidosperma alkaloids are a large family of monoterpenoid indole (B1671886) alkaloids characterized by a complex pentacyclic indoline (B122111) scaffold. chemrxiv.org The inherent structural complexity, featuring multiple stereocenters, has made them attractive targets for total synthesis. chemrxiv.org Over the years, numerous strategies have been developed, each contributing significantly to the field of organic synthesis. acs.org

Stereocontrolled Approaches to the Tabersonine (B1681870) Scaffold

The synthesis of the tabersonine core structure with precise control over its stereochemistry is a critical aspect of accessing more complex derivatives. A variety of powerful reactions have been employed to achieve this.

One notable strategy involves a highly regio- and stereoselective [4+2] cycloaddition (Diels-Alder reaction). researchgate.netnih.gov This approach has been successfully used in the total synthesis of (±)-tabersonine. researchgate.netnih.gov The versatility of this method was further demonstrated through its adaptation for the asymmetric synthesis of (+)-tabersonine, achieving high enantiomeric excess. researchgate.netnih.gov Key to this synthesis was the subsequent use of a ring-closing olefin metathesis to efficiently construct the DE ring system of the alkaloid. researchgate.netnih.gov

Another powerful approach utilizes a tandem cyclization of tryptamine-ynamide catalyzed by a Brønsted acid. chemrxiv.org This method provides a practical and scalable route to the tetracyclic core (ABCE rings) of Aspidosperma alkaloids, establishing two stereocenters, including a quaternary carbon, in a single step. chemrxiv.org The D ring is then constructed in a later stage via a Stork-type alkylation. chemrxiv.org

Radical cyclizations have also emerged as a potent tool. For instance, a radical translocation-conjugate addition cascade has been used to construct the core of certain Aspidosperma alkaloids. oregonstate.edu This strategy involves the generation of a vinyl radical that undergoes a 1,5-hydrogen atom transfer (HAT) to form an α-amino radical, which then cyclizes to form the indoline structure. oregonstate.edu

More recently, a photoredox-initiated cationic radical-derived [2+2]/retro-Mannich reaction has been developed for the formation of the core tetracycle of Aspidosperma alkaloids, showcasing the continuous innovation in this field. acs.org

Specific Methodologies for 11-Methoxytabersonine Synthesis

The synthesis of 11-methoxytabersonine presents the additional challenge of introducing a methoxy (B1213986) group at a specific position on the indole nucleus.

A successful total synthesis of (–)-11-methoxytabersonine has been accomplished starting from 7-methoxyquinoline (B23528). psu.edu A key step in this synthesis is a radical-mediated indole synthesis. psu.edu The indole core is constructed via the radical cyclization of an o-alkenylthioanilide intermediate. psu.edupnas.org Subsequent steps involve the formation of the full pentacyclic skeleton. Alkaline hydrolysis of an 11-mesyloxy intermediate followed by methylation affords the final 11-methoxytabersonine. psu.edu This synthetic route was crucial in the total synthesis of the complex bisindole alkaloid (+)-vinblastine. psu.edu

Another approach to vindoline (B23647), a closely related alkaloid, starts from 11-methoxytabersonine itself, which is sourced from the plant Catharanthus roseus. psu.edu This highlights that for some of the more complex members of the family, semi-synthesis from naturally occurring, structurally related alkaloids is a viable strategy. psu.edu

Synthetic Routes to 3-Oxo-11-methoxytabersonine and its Precursors

The direct synthesis of this compound is not extensively detailed in the available literature, which primarily focuses on its biological activity. However, its synthesis can be logically inferred from the derivatization of related precursors like 3-oxotabersonine and the introduction of the methoxy group onto the tabersonine framework.

Derivatization of 3-Oxotabersonine

3-Oxotabersonine serves as a key precursor. The introduction of the oxo group at the 3-position is a common transformation in the biosynthesis and chemical synthesis of related alkaloids. In the biosynthesis of vindoline from 16-methoxytabersonine, a crucial step is the hydration of the 2,3-double bond, which is catalyzed by the coupled action of tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R). wikipedia.orgnih.govmpg.de The T3O enzyme first forms a 2,3-epoxide, which is then opened by T3R to give the 3-hydroxy product. mpg.de Chemical oxidation can then furnish the 3-oxo functionality.

Chemical derivatization is a common practice in analytical chemistry to improve the properties of a molecule for analysis or to create new analogs. nih.govddtjournal.comnih.govresearchgate.netmdpi.com While specific reactions with nitrosonium tetrafluoroborate (B81430) on 3-oxotabersonine are not detailed in the searched literature, such reagents are powerful electrophiles used for nitrosation or oxidation, suggesting a potential route for further functionalization. Catalytic reduction of the various unsaturated bonds within the 3-oxotabersonine structure is a standard synthetic transformation that could be employed to produce hydrogenated analogs.

Introduction of the 11-Methoxy Moiety

Introducing a functional group at the C-11 position (indole C-6) of the tabersonine scaffold is challenging due to the molecule's propensity for electrophilic substitution at other positions. psu.edu

One strategy involves masking the reactive β-anilinoacrylic moiety of tabersonine by reduction to the indoline oxidation level. psu.edu This allows for electrophilic substitution, such as nitration, to be directed towards the C-11 position. Subsequent manipulation can then convert the nitro group into a methoxy group. psu.edu

In biosynthetic pathways, the methoxy group is typically installed at an earlier stage. For example, in the biosynthesis of vindoline, tabersonine is first hydroxylated at the 16-position (which corresponds to the 11-position in the common numbering of 11-methoxytabersonine) by tabersonine-16-hydroxylase, followed by O-methylation by 16-O-methyltransferase (16OMT) to yield 16-methoxytabersonine. nih.govresearchgate.net This enzymatic approach has been harnessed in yeast cell factories to produce vindoline precursors. nih.govresearchgate.net

A semi-synthetic approach starting from tabersonine could involve electrophilic halogenation followed by nucleophilic substitution with a methoxide (B1231860) source, or a metal-catalyzed cross-coupling reaction to install the methoxy group. For instance, bromination of tabersonine can be directed to specific positions, which can then be converted to other functional groups. rsc.org

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of lead compounds are a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com While specific synthetic work on a broad range of this compound analogs is not widely published, general strategies for analog synthesis of complex indole alkaloids can be applied.

Late-stage functionalization of the complex natural product scaffold is a powerful strategy. rsc.org This can involve C-H activation/functionalization to introduce new substituents on the aromatic ring or modifications of existing functional groups. For example, the indole nitrogen, the ester, and the ethyl side chain are all potential sites for modification.

Furthermore, creating analogs by altering the substitution pattern on the indole ring is a common approach. This can be achieved by starting the total synthesis with differently substituted tryptamine (B22526) precursors or by late-stage installation of functional groups. chemrxiv.org For example, analogs with different alkoxy groups at the 11-position or additional substituents on the aromatic ring could be synthesized to explore structure-activity relationships. Research into other oxo-derivatives of aspidofractinine-type alkaloids has been conducted, suggesting that modification at the 3-position is a viable strategy for generating analogs. bioline.org.br

The development of novel analogs of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides demonstrates how systematic structural modifications, such as altering amide substituents and N-alkylation, can lead to compounds with enhanced biological activity. nih.gov A similar systematic approach could be applied to the this compound scaffold to generate a library of novel compounds for biological evaluation.

Structure-Activity Relationship (SAR) Driven Design Principles

The design of analogs of this compound is heavily guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features of the molecule relate to its biological activity. While SAR studies specifically on this compound are not extensively detailed in the public domain, valuable insights can be drawn from systematic studies on the parent molecule, tabersonine.

Research into the anticancer potential of tabersonine derivatives has systematically explored the impact of substitutions on the indole ring at positions C15, C16, and C17. rsc.org These studies provide foundational principles that likely apply to its 3-oxo analog. It was demonstrated that oxygen-containing substituents on the indole ring universally enhanced anticancer activity. rsc.org

Key findings from these SAR studies include:

C15 Position: Substitution with a hydroxyl (-OH) or methoxy (-OCH3) group at the C15 position enhanced the antitumor activity of the aspidosperma alkaloid core, with the hydroxyl group being preferred. rsc.org

C16 Position: The introduction of a methoxy group at the C16 position was shown to increase the alkaloids' antitumor activity. rsc.org

C17 Position: A methoxy group at the C17 position was also found to improve the potency of the compounds. rsc.org

Based on these findings, the optimal substitution pattern for enhancing the anticancer activity of the tabersonine skeleton was suggested to be C15-OH, C16-OMe, and C17-OMe. rsc.org The presence of the 11-methoxy group in this compound aligns with the general principle that methoxy substitutions on the indole ring are favorable for bioactivity.

The role of the 3-oxo group is less defined by direct comparative SAR studies but is a key feature resulting from metabolism in certain biosynthetic pathways. biorxiv.orgmdpi.com Generally, the introduction of a ketone can impact a molecule's electronic properties, hydrogen bonding capability, and conformation, all of which can significantly alter its interaction with biological targets. The compound this compound has been identified among a panel of 24 alkaloids with documented in-vitro activity against colorectal cancer cells, indicating the biological relevance of this particular combination of functional groups. researchgate.net

| Compound/Analog | Modification from Tabersonine | Observed Impact on Anticancer Activity | Reference |

|---|---|---|---|

| Tabersonine | Parent Compound | Baseline broad-spectrum antitumor activity (single-digit µM GI50) | rsc.org |

| 15-Hydroxytabersonine | -OH group at C15 | Enhanced potency compared to tabersonine | rsc.org |

| 16-Methoxytabersonine | -OCH3 group at C16 | Increased antitumor activity | rsc.org |

| 17-Methoxytabersonine | -OCH3 group at C17 | Improved potency | rsc.org |

| This compound | =O at C3, -OCH3 at C11 | Active against colorectal cancer cells (specific comparative potency not detailed) | researchgate.net |

Modifications for Enhanced Selectivity and Potency in Biological Systems

Building upon SAR principles, specific modifications are engineered to enhance the potency and, crucially, the selectivity of these alkaloids. Potency refers to the concentration of the drug required to produce an effect, while selectivity refers to its ability to act on a specific target (e.g., a particular enzyme or receptor) without affecting others, which is key to creating effective therapeutics.

For the tabersonine framework, derivatization of the indole ring is a primary strategy. A systematic study involving the semi-synthesis of various tabersonine analogs with hydroxy and methoxy groups at the C15, C16, and C17 positions led to the discovery of compounds with potent, single-digit micromolar growth inhibition of cancer cell lines. rsc.org

Enzymatic modification is another powerful tool. In the biosynthesis of vindoline from tabersonine, a series of enzymes catalyze specific transformations. Notably, Tabersonine 3-oxygenase (T3O), a cytochrome P450 enzyme, introduces an epoxide at the 2,3-position, which is then reduced to a hydroxyl group. mdpi.com This enzyme also exhibits substrate promiscuity and can act on tabersonine itself, demonstrating a biological pathway for modification at the C3 position. mdpi.com Engineering the substrate specificity of such enzymes is a key strategy in metabolic engineering to produce specific, highly active analogs. mdpi.com

The conversion of 11-methoxytabersonine to 17-hydroxy-11-methoxytabersonine is a known transformation en route to the synthesis of vindoline, highlighting that further oxidation of the core structure is a viable strategy for altering biological activity. psu.edupnas.org These targeted enzymatic and chemical modifications are essential for fine-tuning the interaction of the alkaloid with its biological targets to maximize potency and selectivity.

Strategies for Modulating Physicochemical Properties

The effectiveness of any biologically active compound is contingent on its physicochemical properties, such as solubility, stability, and ability to cross biological membranes. Indole alkaloids, while potent, can present challenges in these areas.

Several strategies are employed to modulate these properties:

Salt Formation: A common strategy to improve the solubility and stability of alkaloids is to convert them into their salt forms. Extraction and handling in acidic aqueous media convert the basic nitrogen atoms into their respective salts (e.g., hydrochlorides), which are typically more water-soluble and stable at low pH. mdpi.commdpi.com

Structural Modification: The inherent properties of the molecule can be tuned through chemical synthesis. The introduction of polar groups, such as the ketone in the 3-oxo position and the ether in the 11-methoxy position, alters the molecule's polarity compared to the parent tabersonine. This can affect its solubility in both aqueous and lipid environments, as well as its hydrogen bonding capabilities. For instance, while tabersonine is soluble in solvents like DMSO and chloroform (B151607), the introduction of these oxygen-containing functional groups would be expected to modify its solubility profile. targetmol.comtriplebond-canada.comcaymanchem.com

Advanced Formulation: For compounds with poor solubility, advanced delivery systems like nanoparticle-based formulations can be developed. These technologies can enhance solubility, improve stability, and facilitate transport across biological barriers. frontiersin.org

Pro-drug Strategies: Another approach involves creating a pro-drug, where the active molecule is chemically modified to have better physicochemical properties for delivery. Once in the body, the modifying group is cleaved by metabolic processes to release the active drug.

For this compound, its stability may be influenced by the rigid pentacyclic scaffold, a feature known to enhance the long-term stability of some indole alkaloids. nih.gov

Regioselective and Stereoselective Synthetic Methodologies

The construction of the complex, polycyclic aspidosperma skeleton requires precise control over both regioselectivity (which position on a molecule reacts) and stereoselectivity (the 3D orientation of the atoms).

While a direct total synthesis of this compound is not prominently published, its synthesis can be conceived through a combination of established methods for related compounds. The total synthesis of the important anticancer agent vinblastine (B1199706) provides a blueprint for accessing key intermediates. psu.edu

A plausible synthetic strategy can be broken down into key stages:

Construction of the 11-Methoxytabersonine Core: A stereocontrolled total synthesis of (–)-vindoline has been achieved that proceeds through the key intermediate (–)-11-methoxytabersonine. psu.edu This synthesis involves building the indole and amine portions separately and then coupling them. The 11-methoxy group is introduced early in the synthesis, starting from 7-methoxyquinoline to construct the indole segment. psu.edu A critical step is a macrocyclization to form the 11-membered ring intermediate, which ultimately leads to the aspidosperma skeleton. psu.edu

Regioselective Oxidation at C3: With 11-methoxytabersonine in hand, the final step would be a regioselective oxidation to install the ketone at the C3 position. While various chemical oxidants could be explored, biological systems offer a highly specific route. The cytochrome P450 enzyme Tabersonine 3-oxygenase (T3O) is known to catalyze the oxidation of the tabersonine core at the C2-C3 bond to form an epoxide. mdpi.com This is followed by reduction via Tabersonine 3-reductase (T3R). Manipulating this enzymatic system or using it as inspiration for a chemoenzymatic approach could yield the desired 3-oxo product. Other enzymatic oxidations on the tabersonine skeleton have been characterized, such as the C6,C7-epoxidation by Tabersonine 6,7-epoxidase (TEX1/TEX2) and the C16-hydroxylation by Tabersonine 16-hydroxylase (T16H2), demonstrating the power of enzymes to achieve high regioselectivity on this complex scaffold. mdpi.comoup.com

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the intricate molecular architecture of 3-Oxo-11-methoxytabersonine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the proton (¹H) and carbon (¹³C) signals of the complex this compound skeleton. beilstein-journals.orgmdpi.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin splitting. hmdb.cahmdb.ca The ¹³C NMR spectrum, including experiments like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. utah.edu

2D NMR: To assemble the molecular puzzle, 2D NMR experiments are essential. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and trace out proton connectivity within fragments of the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation), providing a clear map of which proton is attached to which carbon. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry and 3D conformation of the molecule. mdpi.com

Table 1: Representative NMR Data for Key Structural Moieties in Indole (B1671886) Alkaloids

| Structural Moiety | Technique | Expected Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| Indole Aromatic Protons | ¹H NMR | 6.5 - 7.5 | Chemical shifts are influenced by substituents on the aromatic ring. |

| Alkene Protons (C=CH) | ¹H NMR | 5.0 - 6.5 | Position depends on conjugation and surrounding groups. |

| Methoxy (B1213986) Protons (-OCH₃) | ¹H NMR | 3.7 - 4.0 | Typically a sharp singlet. |

| Ketone Carbonyl (C=O) | ¹³C NMR | 190 - 220 | The presence of an α,β-unsaturated system shifts the value. mdpi.com |

| Ester Carbonyl (C=O) | ¹³C NMR | 165 - 175 | Characteristic resonance for the ester functional group. utah.edu |

| Indole Aromatic Carbons | ¹³C NMR | 110 - 140 | Quaternary carbons appear at the lower field end of this range. mdpi.com |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which allows for the determination of the molecular formula. researchgate.net

For this compound, the molecular formula is C₂₂H₂₄N₂O₄, corresponding to a calculated molecular mass that can be precisely verified by HRMS. mdpi.com Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint, offering valuable clues about the connectivity of the molecule by identifying stable fragments and characteristic neutral losses (e.g., loss of a methoxy group or water). acs.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups. daneshyari.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. msu.educonicet.gov.ar The indole nucleus, combined with the α,β-unsaturated ketone and other chromophores in this compound, results in a characteristic UV absorption spectrum with specific wavelengths of maximum absorbance (λmax). jove.com

Table 2: Expected Spectroscopic Features for this compound

| Spectroscopy Type | Functional Group | Expected Absorption Region |

|---|---|---|

| Infrared (IR) | C=O (Ketone, Ester) | ~1650-1750 cm⁻¹ |

| C=C (Aromatic, Alkene) | ~1500-1680 cm⁻¹ | |

| C-N | ~1080-1360 cm⁻¹ | |

| C-O (Ether, Ester) | ~1000-1300 cm⁻¹ | |

| UV-Visible (UV-Vis) | Conjugated Indole System | ~220-350 nm |

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule. This technique involves diffracting X-rays off a well-ordered crystal of the compound to generate an electron density map, from which the precise position of every atom can be determined. While this method provides unambiguous structural proof, its application is contingent on the ability to grow a suitable single crystal of the compound. No published X-ray crystallographic data for this compound were identified in the reviewed literature.

Chromatographic-Mass Spectrometric (LC-MS/MS) Approaches for Purity Assessment and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the identification and purity assessment of compounds in complex mixtures like plant extracts. r-biopharm.comnih.gov

The method couples the separation power of liquid chromatography (LC) with the detection specificity of tandem mass spectrometry. eurl-pesticides.eu

Chromatographic Separation (LC): The sample is passed through an LC column, which separates this compound from other alkaloids and metabolites based on differences in their physicochemical properties, such as polarity and size. restek.com

Mass Analysis (MS/MS): As the compound elutes from the column, it is ionized and enters the mass spectrometer. In a tandem MS setup, a specific parent ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected (MS1), fragmented, and the resulting daughter ions are analyzed (MS2). researchgate.net

This two-stage mass analysis provides a unique fragmentation pattern that acts as a highly specific fingerprint, allowing for confident identification. acs.org Furthermore, by monitoring for the presence of other components eluting at or near the same retention time, LC-MS/MS serves as a rigorous method for assessing the purity of a sample. chromatographyonline.com

Quantitative Analysis Methodologies (e.g., qNMR)

Quantitative NMR (qNMR) is an absolute method for determining the concentration or purity of a compound without the need for a specific reference standard of the analyte. jeol.com The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

The purity of a this compound sample can be determined by accurately weighing a mixture of the analyte and a certified internal standard of known purity and concentration. jeol.comdntb.gov.ua By comparing the integral of a well-resolved signal from this compound with a signal from the internal standard, its absolute quantity or purity can be calculated using the following equation: ox.ac.uk

Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

P = Purity

I = Integral value of the signal

N = Number of protons for the integrated signal

M = Molecular weight

m = Mass of the substance

(x) = Analyte (this compound)

(std) = Internal Standard

For accurate qNMR results, it is crucial to use optimized experimental parameters, such as a long relaxation delay (d1), to ensure complete relaxation of all nuclei between pulses. ox.ac.ukenfsi.eu

Advanced Microscopy and Imaging Techniques for Sample Analysis (e.g., Atomic Force Microscopy, Scanning Electron Microscopy, Transmission Electron Microscopy)

The morphological and topographical characterization of a purified compound in its solid state can provide valuable insights into its physical properties, crystallinity, and purity. While spectroscopic methods elucidate the chemical structure, advanced microscopy techniques visualize the sample's physical form at the micro- and nanoscale. For a natural product like this compound, these techniques would be instrumental in analyzing the solid-state characteristics of the isolated material. Although specific microscopy studies focusing solely on this compound are not extensively documented in public literature, the principles and applications of these techniques are well-established for the analysis of similar small organic molecules and alkaloids.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce images of surfaces at the atomic and nanoscale. oxinst.com It functions by scanning a sharp tip, located at the end of a flexible cantilever, across a sample's surface. nist.gov By monitoring the deflection of the cantilever as it interacts with the surface forces (such as van der Waals forces), a detailed three-dimensional topographical map can be generated without the need for a vacuum environment. oxinst.commdpi.com

Research Findings:

For a compound such as this compound, AFM could be employed to:

Visualize Crystal Morphology: Analyze the surface of single crystals or polycrystalline films of the compound, revealing details about crystal growth, surface defects, and step-and-terrace structures.

Characterize Thin Films: If the compound is deposited as a thin film, AFM can determine its uniformity, grain size, and surface roughness.

Study Molecular Self-Assembly: Investigate how individual molecules of this compound organize themselves on a substrate, providing insight into intermolecular interactions.

Probe Nanomechanical Properties: Beyond imaging, AFM can measure local physical properties like adhesion and elasticity, which are dependent on the compound's crystalline packing and intermolecular forces. mdpi.com

Hypothetically, an AFM analysis of a thin film of this compound could yield data on its surface topography.

Table 1: Hypothetical AFM Topographical Data for a this compound Thin Film

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Scan Size | 5 x 5 | µm² | The total area of the sample surface being imaged. |

| Root Mean Square (RMS) Roughness | 1.2 | nm | A measure of the surface texture, indicating small variations in height. |

| Average Particle Height | 15 | nm | The mean height of aggregated crystalline structures on the surface. |

| Imaging Mode | Tapping Mode | - | A standard AFM mode that reduces lateral forces, ideal for delicate organic samples. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of high-energy electrons to scan the surface of a sample, generating detailed images of its topography and composition. wikipedia.org As the electron beam interacts with the atoms of the sample, it produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. thermofisher.com Detectors collect these signals, and the information is used to construct a high-resolution, three-dimensional-appearing image of the surface. wikipedia.orgthermofisher.com

Research Findings:

In the context of characterizing this compound, SEM would be particularly useful for:

Purity Assessment: Identifying the presence of different crystalline forms or amorphous impurities within a sample based on morphological differences.

Elemental Analysis: When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can provide qualitative and quantitative information about the elemental composition of the sample, confirming the absence of inorganic contaminants. oist.jp

An SEM study would provide clear visual data on the physical form of the isolated compound.

Table 2: Potential SEM Analysis Parameters for Crystalline this compound

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. thermofisher.com As the electrons pass through, they are scattered by the sample's atoms. An imaging system then focuses the transmitted electrons onto a detector to form a high-resolution image. nih.gov TEM offers significantly higher resolution than SEM, capable of revealing details at the atomic level. thermofisher.com

Research Findings:

While less common for the routine characterization of small organic molecules compared to single-crystal X-ray diffraction, TEM can offer unique insights into the nature of this compound, especially in its solid state:

Crystallinity and Lattice Imaging: For nanocrystalline samples, TEM can directly visualize the crystal lattice, allowing for the measurement of lattice spacing.

Electron Diffraction: By switching to diffraction mode, TEM can produce an electron diffraction pattern from a crystalline sample. This pattern is related to the crystal structure and can be used to determine lattice parameters and crystal symmetry, complementing data from X-ray diffraction.

Nanoparticle Characterization: If the compound were formulated into nanoparticles for a delivery system, TEM would be essential for determining their size, shape, and structure.

A TEM analysis could provide fundamental crystallographic data through its diffraction capabilities.

Table 3: Illustrative TEM Electron Diffraction Data for a this compound Nanocrystal

| Diffraction Ring | d-spacing (Å) | Miller Indices (hkl) (Hypothetical) |

|---|---|---|

| 1 | 4.52 | (110) |

| 2 | 3.88 | (111) |

| 3 | 2.75 | (210) |

| 4 | 2.26 | (220) |

This table represents hypothetical data that could be obtained from a selected area electron diffraction (SAED) pattern, providing information about the periodic arrangement of molecules within a crystal.

Mechanistic Insights into Biological Activities

In Vitro Cellular Models for Biological Activity Evaluation

In vitro studies using established cell lines are fundamental to elucidating the biological effects of novel chemical compounds. Human colorectal carcinoma HCT116 cells serve as a widely utilized and relevant model for investigating potential anti-cancer activities. wikipedia.org Research on 3-Oxo-11-methoxytabersonine has centered on this cell line to determine its impact on key cellular processes involved in cancer progression.

The primary indicator of a compound's potential anti-cancer effect is its ability to inhibit the uncontrolled proliferation of cancer cells. Studies have demonstrated that this compound exhibits moderate activity in inhibiting the growth of HCT116 colorectal cancer cells. nih.govresearchgate.net The efficacy of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. For this compound, this value was determined to be 24.4 μM against HCT116 cells. nih.gov

| Compound | Cell Line | Activity | IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| This compound | HCT116 (Human Colorectal Carcinoma) | Anti-proliferative | 24.4 | nih.gov |

The cell cycle is a series of events that takes place in a cell as it grows and divides. Disruption of the cell cycle is a key mechanism through which anti-cancer agents can halt tumor growth. This often involves arresting cells at specific checkpoints, such as the G1, S, or G2/M phases, preventing them from proceeding to mitosis. mdpi.comresearchgate.net While the inhibitory effect of this compound on HCT116 cell proliferation is established, detailed investigations into its specific effects on cell cycle progression have not been extensively reported in the available scientific literature.

Apoptosis is a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. nih.gov This process is tightly regulated by a variety of proteins, including the Bcl-2 family and caspases. mdpi.comfrontiersin.org The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's fate; an increase in this ratio typically sensitizes the cell to apoptosis. oatext.commdpi.com The activation of executioner caspases, such as Caspase-3, is a central event that leads to the systematic dismantling of the cell. mdpi.comoatext.com At present, the specific molecular pathways through which this compound may induce apoptosis, including its direct influence on caspase activation or the Bax/Bcl-2 ratio in HCT116 cells, remain to be elucidated by further research.

Beyond apoptosis, cells can undergo other forms of programmed cell death, such as necroptosis. Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is typically activated when apoptosis is inhibited. mdpi.com It involves the formation of a "necrosome" complex containing key proteins like RIPK1 and RIPK3. mdpi.comresearchgate.net Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death. nih.gov The potential for this compound to engage these alternative cell death pathways of necroptosis or to induce autophagy in cancer cells is an area that requires dedicated investigation.

Molecular Targeting and Signaling Pathway Interventions

Understanding how a compound interacts with specific molecular pathways provides deeper insight into its mechanism of action and potential for therapeutic development.

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways are master regulators of cellular metabolism, growth, proliferation, and survival. nih.govmdpi.com The AMPK/mTOR axis integrates signals about cellular energy status and nutrient availability to control anabolic and catabolic processes. genome.jp Dysregulation of this pathway is a common feature in many cancers. nih.gov While a related compound, 11-methoxytabersonine, has been shown to induce autophagy and necroptosis through the AMPK/mTOR pathway in lung cancer cells, the specific interaction of this compound with this critical signaling cascade has not yet been reported in the scientific literature. nih.govresearchgate.net Future studies are needed to determine if this compound exerts its biological effects through the modulation of AMPK/mTOR signaling.

Role of JNK Signaling Pathway

Current scientific literature does not provide specific details on the role of the c-Jun N-terminal kinase (JNK) signaling pathway in the biological activities of this compound. While the JNK pathway is a known target for other indole (B1671886) alkaloids, dedicated studies to elucidate this specific interaction for this compound have not been published.

Impact on PI3K/Akt/mTOR Pathway

There is currently no available research detailing the impact of this compound on the PI3K/Akt/mTOR signaling pathway. The specific interactions, whether inhibitory or stimulatory, have not been characterized for this compound.

Regulation of MAPK Signaling Components

Specific data on how this compound regulates components of the mitogen-activated protein kinase (MAPK) signaling pathway are not present in the available scientific literature. Research has yet to explore its effect on key kinases within this cascade, such as ERK, p38, or JNK.

Modulation of Key Regulatory Proteins (e.g., p53, p21, cyclins, cdc2, HDAC, HIF-1α)

Detailed investigations into the modulation of key regulatory proteins by this compound are currently lacking in published research. There is no specific information available on whether this compound affects the expression or activity of proteins such as the tumor suppressors p53 and p21, cell cycle regulators like cyclins and cdc2, histone deacetylases (HDAC), or the hypoxia-inducible factor-1α (HIF-1α). nih.govmdpi.com

Redox Homeostasis and Reactive Oxygen Species (ROS) Generation

The role of this compound in modulating redox homeostasis or its capacity to influence the generation of reactive oxygen species (ROS) has not been documented in the scientific literature. Studies focusing on these specific mechanisms have not been reported for this compound.

Comparative Mechanistic Analysis with Related Indole Alkaloids

While mechanistic data for this compound is scarce, a comparative analysis with structurally related indole alkaloids isolated from the same source, Melodinus axillaris, provides some context. nih.gov this compound demonstrated moderate activity against the HCT116 colorectal cancer cell line, with a reported IC₅₀ value of 24.4 μM. nih.govmdpi.comresearchgate.net This activity is comparable to its close analogue, 11-methoxytabersonine (IC₅₀ = 25.3 μM). nih.gov

Unlike this compound, the mechanisms of some related alkaloids have been partially elucidated. For instance, 11-methoxytabersonine has been shown to induce autophagy in lung cancer cells through the activation of the AMPK/mTOR and JNK signaling pathways. nih.govresearchgate.netnih.gov This suggests that the core tabersonine (B1681870) structure can interact with these critical cell signaling cascades.

Furthermore, other monoterpenoid indole alkaloid dimers isolated from Melodinus axillaris, namely axidimin C and axidimin D , were found to induce G2/M phase arrest in HCT116 cells by downregulating the expression of cyclin B1 and cdc2. nih.govresearchgate.net They also promoted apoptosis by increasing p38 MAPK expression. nih.govresearchgate.net These findings highlight that alkaloids from this plant source can target key cell cycle and apoptosis regulatory pathways, even though such specific actions have not yet been confirmed for this compound.

The table below summarizes the comparative findings.

| Compound | IC₅₀ (HCT116) | Known Mechanistic Insights |

| This compound | 24.4 μM nih.gov | No specific mechanistic data available. |

| 11-Methoxytabersonine | 25.3 μM nih.gov | Activates AMPK/mTOR and JNK signaling pathways to induce autophagy. nih.govnih.gov |

| 3-Oxotabersonine | 22.6 μM nih.gov | No specific mechanistic data available regarding the specified pathways. |

| Axidimin C | 5.3 μM nih.gov | Downregulates cyclin B1 and cdc2; enhances p38 MAPK expression. nih.govresearchgate.net |

| Axidimin D | 3.9 μM nih.gov | Downregulates cyclin B1 and cdc2; enhances p38 MAPK expression. nih.govresearchgate.net |

This comparative view underscores that while this compound is a bioactive compound, its specific molecular mechanisms of action are an area requiring further research.

Future Research Directions and Applications in Chemical Biology

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic pathway of monoterpene indole (B1671886) alkaloids (MIAs) in plants like Catharanthus roseus is a complex network involving numerous enzymes and transport steps across different cell types. researchhub.comnih.gov While significant progress has been made, particularly in the later stages of vindoline (B23647) synthesis, many aspects remain to be discovered. numberanalytics.commdpi.com

Future research will focus on identifying and characterizing the remaining unknown enzymes in the pathway leading to and from 3-Oxo-11-methoxytabersonine. The conversion of tabersonine (B1681870) involves a critical 3-oxidation and subsequent reduction. nih.govpnas.org Studies have identified a tabersonine 3-oxygenase (T3O), a cytochrome P450 enzyme, and a tabersonine 3-reductase (T3R), an alcohol dehydrogenase, as essential for this conversion. pnas.orgmpg.denih.gov T3O catalyzes the formation of a 2,3-epoxide intermediate from 16-methoxytabersonine. nih.govpnas.orgmpg.de This epoxide is unstable and requires the coupled action of T3R to be reduced to the stable 3-hydroxy product, 3-hydroxy-16-methoxy-2,3-dihydrotabersonine. pnas.orgmpg.de The exact mechanism of this concerted reaction and the potential transient nature of the 3-oxo intermediate require further investigation. nih.govmpg.de

Key research objectives include:

Identifying upstream enzymes: The complete pathway from the central MIA precursor strictosidine (B192452) to tabersonine is not fully elucidated. numberanalytics.comnih.gov Discovering these enzymes is crucial for reconstituting the entire pathway in heterologous systems.

Characterizing transport mechanisms: The intermediates of the vindoline pathway are synthesized in different cellular compartments and cell types, such as the epidermis and laticifers. nih.govresearchgate.net Identifying the transporters responsible for moving this compound and its precursors and derivatives is essential for understanding the pathway's spatial organization.

Investigating regulatory networks: The expression of biosynthetic genes is tightly controlled by transcription factors. frontiersin.org Uncovering the full regulatory network will allow for targeted engineering to enhance the production of desired alkaloids.

The elucidation of these unknown components will be critical for engineering microorganisms like yeast to produce vindoline and its precursors on an industrial scale, overcoming the low yields from plant sources. nih.govpnas.orgeurekalert.org

Development of Advanced Synthetic Strategies for Complex Analogs

The intricate structure of this compound and related alkaloids makes their total chemical synthesis a significant challenge. nih.gov However, synthetic chemistry provides a powerful tool for producing analogs with novel functionalities that are not accessible from natural sources. nih.govnih.gov

Advanced synthetic strategies are being developed to access the complex pentacyclic core of aspidosperma alkaloids. One notable approach is the tandem intramolecular [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles. nih.govacs.orgacs.org This powerful reaction can construct the entire pentacyclic ring system, setting multiple stereocenters in a single step. acs.orgdigitellinc.com

Future synthetic efforts will likely focus on:

Divergent Synthesis: This strategy involves creating a common, highly functionalized intermediate that can be converted into a variety of different natural products and analogs. digitellinc.comresearchgate.net Applying this to a this compound-like core could rapidly generate a library of compounds for biological screening.

Convergent Strategies: For creating dimeric alkaloids, convergent approaches that link two complex, pre-synthesized monomers in the late stages are essential. jst.go.jpresearchgate.net Developing robust coupling methods is key to synthesizing novel vinblastine-like dimers with modified vindoline subunits derived from synthetic analogs of this compound.

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and biocatalysis offers an efficient route to complex molecules. Synthetic precursors can be fed to engineered microbes or purified enzymes to perform specific, stereoselective transformations that are difficult to achieve through purely chemical means. acs.org

These advanced synthetic methods are crucial for generating novel analogs to probe biological functions and develop new therapeutic leads. jst.go.jp

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Target Identification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. preprints.org The specific arrangement of its functional groups—the keto group at position 3 and the methoxy (B1213986) group at position 11—is believed to contribute significantly to its chemical reactivity and potential pharmacological profile. ontosight.ai

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key pharmacophores responsible for its effects. The development of advanced synthetic strategies enables the creation of analogs with deep-seated structural changes, such as altering the core ring system, which cannot be achieved by modifying the natural product. nih.govnih.gov

A comprehensive SAR campaign would involve: